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Compound of Interest

Compound Name:
(5-(Pyridin-3-yl)-1H-pyrazol-3-

yl)methanol

CAS No.: 287494-03-5

Cat. No.: B1425907 Get Quote

Executive Summary
The pyridine-pyrazole scaffold represents a "privileged structure" in modern medicinal

chemistry, distinguished by its ability to interact with diverse biological targets with high affinity.

[1][2] This hybrid architecture combines the π-deficient pyridine ring (a hydrogen bond

acceptor) with the electron-rich pyrazole ring (a hydrogen bond donor/acceptor), creating a

versatile pharmacophore capable of mimicking the adenine ring of ATP. Consequently, these

derivatives have become a cornerstone in the development of kinase inhibitors, with FDA-

approved drugs like Selpercatinib (RET inhibitor) and Glumetinib (c-Met inhibitor) validating

their clinical utility. This guide provides a technical deep-dive into their structure-activity

relationships (SAR), mechanisms of action, and validated experimental protocols for synthesis

and biological evaluation.

Medicinal Chemistry Strategy: Structural Rationale
& SAR
The biological potency of pyridine-pyrazole derivatives stems from their ability to execute

multiple non-covalent interactions within a target's active site.

The Pharmacophore Rationale
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Pyridine Moiety: Acts as a bioisostere for phenyl rings but with improved water solubility and

specific H-bond accepting capability (N-atom lone pair). It often targets the "hinge region" of

kinase enzymes.

Pyrazole Moiety: Provides rigidity and directs substituents into specific hydrophobic pockets

(e.g., the "gatekeeper" region in kinases).

Linker Chemistry: Direct fusion (e.g., pyrazolo[3,4-b]pyridine) or flexible linkage determines

the molecule's ability to adopt Type I (active conformation) or Type II (inactive conformation)

binding modes.

Structure-Activity Relationship (SAR) Matrix
The following table summarizes the impact of specific substitutions on biological activity,

synthesized from recent high-impact studies.
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Position Modification Effect on Activity Mechanistic Insight

N-1 (Pyrazole)
Aryl / Heteroaryl

groups

Increases Kinase

Selectivity

Occupies the

hydrophobic pocket

adjacent to the ATP

binding site; bulky

groups can improve

selectivity.

C-3 (Pyrazole) Amine / Amide Increases Potency

Facilitates H-bonding

with residues like

Asp/Glu in the

catalytic loop.

C-5 (Pyrazole)
Electron-withdrawing

(e.g., -CF3, -Cl)

Enhances

Antimicrobial/Anticanc

er

Increases lipophilicity

(logP), improving

membrane

permeability and

cellular uptake.

Pyridine Ring C-6 Amino substitution
Modulates Solubility &

ADME

Improves

pharmacokinetic

profile; reduces

metabolic clearance.

Therapeutic Mechanisms of Action
Anticancer Activity: ATP-Competitive Kinase Inhibition
The dominant mechanism for pyridine-pyrazole derivatives is the inhibition of protein kinases

(e.g., EGFR, VEGFR-2, BRAF V600E, CDK2).

Mechanism: These molecules function as ATP mimetics. The heterocyclic nitrogen atoms

form hydrogen bonds with the backbone amino acids of the kinase hinge region.

Downstream Effect: Inhibition of phosphorylation cascades (RAS/RAF/MEK/ERK) leads to

G1/S phase cell cycle arrest and subsequent apoptosis via the mitochondrial (intrinsic)

pathway (Bax upregulation/Bcl-2 downregulation).
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Anti-inflammatory Activity: Selective COX-2 Inhibition
Derivatives bearing bulky aryl groups (e.g., 4-sulfamoylphenyl) at the N-1 position of the

pyrazole ring exhibit high selectivity for the COX-2 isozyme.

Mechanism: The bulky group enters the secondary side pocket of COX-2 (absent in COX-1),

preventing the conversion of arachidonic acid to Prostaglandin H2.

Visualization: Signaling & Synthesis Workflows
Diagram: Kinase Inhibition Signaling Cascade
This diagram illustrates the pathway where pyridine-pyrazole derivatives (PPD) intercept

oncogenic signaling.
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Caption: Mechanism of Action: Pyridine-pyrazole derivatives block RTK phosphorylation,

halting the RAS/RAF proliferation cascade.

Diagram: Synthetic Workflow (One-Pot
Cyclocondensation)
A robust synthetic route for pyrazolo[3,4-b]pyridines.
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Caption: One-pot synthesis of pyrazolo[3,4-b]pyridine via acid-catalyzed cyclocondensation.

Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine
Derivatives
Objective: To synthesize a focused library of derivatives via a self-validating one-pot reaction.

Reagents: 5-amino-3-methyl-1-phenylpyrazole (10 mmol), aromatic aldehyde (10 mmol), ethyl

acetoacetate (10 mmol), glacial acetic acid (catalytic), ethanol (20 mL).

Step-by-Step Methodology:

Setup: In a 50 mL round-bottom flask, dissolve the aminopyrazole and aromatic aldehyde in

ethanol.

Activation: Add ethyl acetoacetate followed by 3-5 drops of glacial acetic acid.

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
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Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using

Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion.

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100g) with

stirring.

Isolation: Filter the resulting solid precipitate under vacuum.

Purification: Recrystallize from hot ethanol to yield pure crystals.

Characterization: Confirm structure via 1H-NMR (distinct singlets for pyrazole-H) and Mass

Spectrometry (M+ peak).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the IC50 of the synthesized derivative against a target kinase (e.g.,

EGFR).

Reagents: Kinase Enzyme (EGFR), ATP (Ultra-pure), Substrate (Poly Glu:Tyr), Test Compound

(DMSO stock), ADP-Glo Reagent.

Step-by-Step Methodology:

Preparation: Prepare serial dilutions of the pyridine-pyrazole derivative in kinase buffer

(range: 10 µM to 0.1 nM).

Reaction Assembly: In a white 384-well plate, add:

2 µL of Kinase Enzyme.

1 µL of Test Compound (or DMSO control).

2 µL of ATP/Substrate mix.

Incubation: Incubate at room temperature for 60 minutes.

Causality: This allows the kinase to transfer phosphate from ATP to the substrate. If the

inhibitor is effective, ATP remains unconsumed.
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Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

Mechanism:[3][4][5] This stops the kinase reaction and depletes any remaining ATP.

Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

Readout: Converts the ADP (produced by the kinase reaction) back to ATP, which is then

used by luciferase to generate light.

Analysis: Measure luminescence using a plate reader.

Self-Validation:Low signal = High Inhibition (less ADP was produced). Calculate IC50

using non-linear regression (GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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